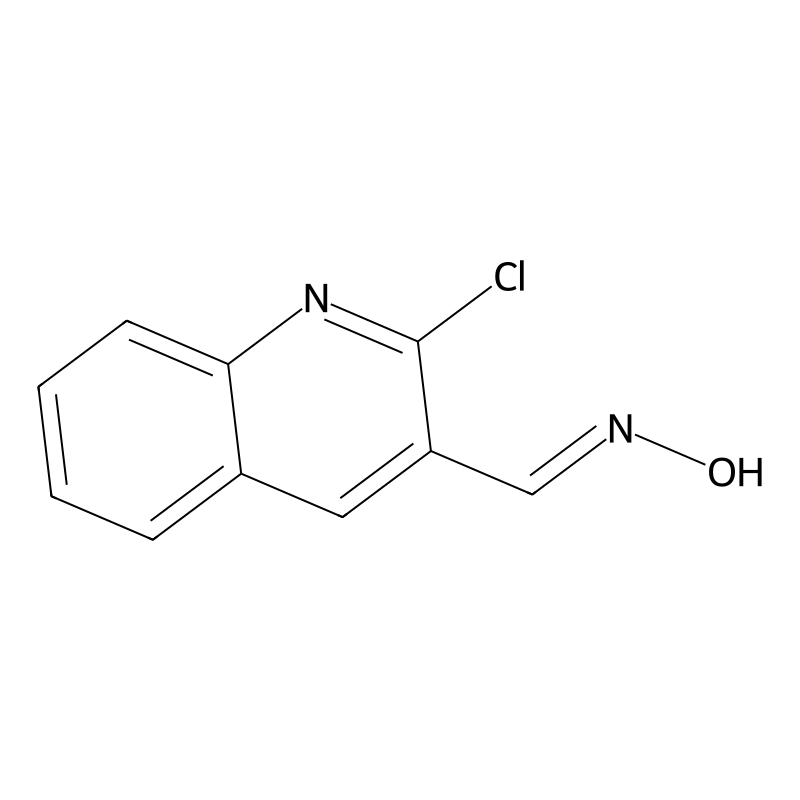

2-Chloro-3-quinolinecarboxaldehyde oxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs

Application

Method

Results

The synthetic applications of the target compounds were illustrated.

Spectroscopy of 2-chloro-3-quinolinecarboxaldehyde

Application

Method

The spectra were recorded in the region 4000-400 and 3500-50 cm (-1), respectively.

Results

The fundamental modes of vibrational frequencies of 2Cl3QC are assigned.

Preparation of 3-(2-quinolyl)-1-phenyl-2-propenone

Synthesis of pyranochromenones and pyranopyranones systems

Application

This compound is used in the synthesis of pyranochromenones and pyranopyranones systems.

Method

Preparation of imine-type ligands

Application

2-Quinolinecarboxaldehyde was used in the preparation of imine-type ligands.

Results

The product, imine-type ligands, was successfully synthesized.

Preparation of sugar-quinoline fluorescent sensor for the detection of Hg 2+ in natural water :

2-Chloro-3-quinolinecarboxaldehyde oxime is a chemical compound with the molecular formula C10H7ClN2O and a molecular weight of 206.63 g/mol. It is characterized by its oxime functional group, which is derived from the reaction of an aldehyde with hydroxylamine. This compound appears as a solid that can vary in color from colorless to yellow and has a melting point of 151-152 °C and a boiling point of approximately 365.2 °C at standard atmospheric pressure .

As with most chemicals, it is advisable to handle 2-Chloro-3-quinolinecarboxaldehyde oxime with care. Information on specific hazards associated with this compound is limited. However, the starting material, 2-Cl-QCA, is reported to be an irritant []. Therefore, it is prudent to assume the oxime derivative might also possess irritant properties.

- Formation of Oximes: The compound is synthesized through the reaction of 2-chloro-3-quinolinecarboxaldehyde with hydroxylamine. This reaction typically occurs under acidic conditions, resulting in the formation of the oxime.

- Reactivity with Electrophiles: The presence of the chloro group makes it susceptible to nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.

- Condensation Reactions: The oxime can participate in condensation reactions, potentially forming more complex structures when reacted with various electrophiles or other nucleophiles.

Research indicates that 2-chloro-3-quinolinecarboxaldehyde oxime exhibits biological activity, particularly in antimicrobial and anticancer studies. Its structural features allow it to interact with biological targets, although specific mechanisms are still under investigation. The compound may inhibit certain enzymes or interfere with cellular processes, contributing to its potential therapeutic applications .

The synthesis of 2-chloro-3-quinolinecarboxaldehyde oxime can be accomplished through several methods:

- Direct Reaction with Hydroxylamine:

- React 2-chloro-3-quinolinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base (such as sodium acetate) to yield the oxime.

python# Reaction ExampleC10H7ClN + NH2OH → C10H7ClN2O + HCl - Alternative Synthetic Routes:

- Various synthetic pathways may involve starting from different quinoline derivatives or utilizing different protecting groups for functionalization before forming the oxime.

2-Chloro-3-quinolinecarboxaldehyde oxime has several applications:

- Pharmaceuticals: It is explored for use in drug development due to its biological activity.

- Chemical Intermediates: The compound serves as an intermediate in synthesizing other chemicals, particularly those with quinoline structures.

- Research: It is used in various chemical and biological research studies to explore its properties and potential applications .

Studies on the interactions of 2-chloro-3-quinolinecarboxaldehyde oxime focus on its binding affinity to various biological targets. Preliminary data suggest that it may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity. Further research is necessary to elucidate these interactions and their implications for therapeutic use .

Several compounds share structural similarities with 2-chloro-3-quinolinecarboxaldehyde oxime. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-6-methoxy-3-quinolinecarbaldehyde oxime | C11H9ClN2O2 | Contains a methoxy group, differing in reactivity. |

| 3-Hydroxyquinoline | C9H7NO | Lacks halogen substitution; different biological activity. |

| 4-Chloroquinoline | C9H6ClN | Similar halogen substitution but lacks carboxaldehyde functionality. |

The unique aspect of 2-chloro-3-quinolinecarboxaldehyde oxime lies in its specific combination of functional groups (chloro and oxime) which may confer distinct reactivity patterns and biological activities compared to these similar compounds .

Molecular Structure and Chemical Formula (C₁₀H₇ClN₂O)

2-Chloro-3-quinolinecarboxaldehyde oxime represents a heterocyclic organic compound with the molecular formula C₁₀H₇ClN₂O [1] [2]. The compound features a quinoline ring system substituted with a chlorine atom at the 2-position and an oxime functional group (-C=N-OH) attached to the carboxaldehyde moiety at the 3-position [2]. The International Union of Pure and Applied Chemistry name for this compound is N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine [2].

The molecular structure consists of a bicyclic quinoline core comprising a benzene ring fused to a pyridine ring, with the chlorine substituent providing enhanced electrophilic character to the heterocyclic system [1] [3]. The oxime functionality introduces hydrogen bonding capability through the hydroxylamine group, which significantly influences the compound's physicochemical properties [2]. The Chemical Abstracts Service registry number for this compound is 93299-49-1 [1] [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₇ClN₂O | [1] [2] |

| Molecular Weight | 206.63 g/mol | [1] [2] |

| Chemical Abstracts Service Number | 93299-49-1 | [1] [3] |

| International Union of Pure and Applied Chemistry Name | N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine | [2] |

| International Chemical Identifier | InChI=1S/C10H7ClN2O/c11-10-8(6-12-14)5-7-3-1-2-4-9(7)13-10/h1-6,14H | [2] |

Physical Characteristics and Appearance

2-Chloro-3-quinolinecarboxaldehyde oxime typically appears as a crystalline solid under standard laboratory conditions [4] [5]. The compound exhibits a characteristic appearance ranging from white to light yellow crystals, depending on purity and storage conditions [6]. Related quinoline carboxaldehyde compounds demonstrate similar crystalline morphologies, with the oxime functionality contributing to enhanced intermolecular hydrogen bonding that stabilizes the crystal lattice structure [6] [7].

The physical state of the compound at room temperature is solid, with the crystalline form being the most stable under ambient conditions [4] [5]. The presence of the chlorine substituent and oxime group influences the overall polarity of the molecule, affecting its interaction with various solvents and contributing to its distinctive physical characteristics [8] [7].

Thermal Properties and Phase Behavior

Melting Point Determination (151-152°C)

The melting point of 2-chloro-3-quinolinecarboxaldehyde oxime has been consistently reported as 151-152°C across multiple sources [1] [3] [4] [8] [5]. This narrow melting point range indicates high purity and crystalline uniformity of the compound [1] [4]. The relatively high melting point reflects the strong intermolecular forces present in the solid state, including hydrogen bonding from the oxime group and dipole-dipole interactions from the chlorinated quinoline system [8] [9].

Comparative analysis with related quinoline derivatives shows that the presence of both chlorine and oxime substituents contributes to elevated melting points due to enhanced intermolecular interactions [9] [10]. The melting point data serves as a critical identification parameter and purity assessment tool for this compound [4] [5].

| Thermal Property | Value | Reference |

|---|---|---|

| Melting Point | 151-152°C | [1] [3] [4] [8] [5] |

| Boiling Point | 365.2°C at 760 mmHg | [8] [11] |

| Flash Point | 174.7°C | [8] |

Thermal Stability Analysis

Thermal stability studies of quinoline derivatives, including halogenated oxime compounds, demonstrate that molecular structure significantly influences decomposition behavior [9] [12]. The thermal stability of 2-chloro-3-quinolinecarboxaldehyde oxime is enhanced by the aromatic quinoline system, which provides mesomeric stabilization through resonance effects [9] [12].

Research on related quinoline compounds indicates that the presence of halogens generally increases thermal stability by strengthening the crystal lattice through enhanced intermolecular forces [9] [10]. The oxime functional group, while providing hydrogen bonding capabilities, may represent a potential site for thermal decomposition at elevated temperatures [12]. Studies on similar heterocyclic oximes suggest that thermal degradation typically occurs through dehydration reactions or rearrangement processes involving the oxime nitrogen-oxygen bond [9] [12].

The compound exhibits stability under normal storage conditions, but like other quinoline derivatives, it should be protected from prolonged exposure to elevated temperatures to prevent thermal decomposition [6] [9]. The thermal behavior is characteristic of substituted quinoline systems, where the electron-withdrawing chlorine substituent and hydrogen-bonding oxime group contribute to overall molecular stability [9] [10].

Solubility Profile and Partition Coefficients

The solubility characteristics of 2-chloro-3-quinolinecarboxaldehyde oxime are influenced by its heterocyclic structure and functional group composition [2] [8]. The computed XLogP3-AA value of 2.9 indicates moderate lipophilicity, suggesting limited water solubility but enhanced solubility in organic solvents [2]. This partition coefficient value reflects the balance between the polar oxime functionality and the lipophilic chlorinated quinoline system [2] [8].

Related quinoline carboxaldehyde derivatives demonstrate similar solubility patterns, with reduced water solubility due to the aromatic ring system and enhanced organic solvent compatibility [13] [7]. The presence of the oxime group provides hydrogen bonding capability, which can improve solubility in protic solvents compared to the parent carboxaldehyde compound [7] [14].

The compound's density has been reported as 1.35 g/cm³, which is consistent with other substituted quinoline derivatives and reflects the presence of the chlorine atom [8] [7]. The topological polar surface area of 45.5 Ų indicates moderate polarity, supporting the observed solubility characteristics [2].

| Property | Value | Reference |

|---|---|---|

| XLogP3-AA | 2.9 | [2] |

| Density | 1.35 g/cm³ | [8] |

| Topological Polar Surface Area | 45.5 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

Spectroscopic and Spectrometric Characteristics

Infrared Spectral Features

Infrared spectroscopy of 2-chloro-3-quinolinecarboxaldehyde oxime reveals characteristic absorption bands that confirm the presence of key functional groups [15]. The oxime functionality typically displays a distinctive N-O stretching vibration, while the quinoline ring system exhibits aromatic C=C and C=N stretching modes [15] [16]. The chlorine substituent influences the fingerprint region of the spectrum through modified ring vibrations [15].

Related quinoline carboxaldehyde compounds demonstrate characteristic carbonyl stretching frequencies, but in the oxime derivative, this band is replaced by the oxime-specific absorptions [17] [15]. The aromatic C-H stretching vibrations appear in the expected region above 3000 cm⁻¹, while the quinoline ring vibrations contribute to the complex fingerprint region below 1600 cm⁻¹ [15] [16].

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information for 2-chloro-3-quinolinecarboxaldehyde oxime [18] [16]. The proton nuclear magnetic resonance spectrum displays characteristic signals for the quinoline aromatic protons, with the oxime proton appearing as a distinctive downfield signal due to its proximity to the electronegative nitrogen and oxygen atoms [18] [16].

The carbon-13 nuclear magnetic resonance spectrum reveals the quinoline carbon framework, with the oxime carbon appearing at a characteristic chemical shift distinct from the original carboxaldehyde carbon [18] [16]. The chlorine substitution influences the chemical shifts of adjacent carbons through inductive effects [19] [20].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 2-chloro-3-quinolinecarboxaldehyde oxime provides molecular ion confirmation and fragmentation pathway information [21] [22]. The molecular ion peak appears at m/z 206.63, corresponding to the molecular weight of the compound [1] [2]. Characteristic fragmentation patterns include loss of the oxime functionality and chlorine-containing fragments [21] [22].

The fragmentation behavior follows typical patterns observed in halogenated quinoline derivatives, with initial fragmentation often occurring at the oxime bond or through loss of small neutral molecules [21] [22]. The chlorine isotope pattern provides additional confirmation of the molecular structure through the characteristic M+2 peak [21].

Ultraviolet-Visible Spectroscopic Properties

Ultraviolet-visible spectroscopy of 2-chloro-3-quinolinecarboxaldehyde oxime reveals absorption characteristics typical of substituted quinoline systems [23] [24] [25]. Quinoline derivatives typically exhibit absorption maxima around 270-300 nanometers and 315-330 nanometers, corresponding to π-π* transitions within the aromatic system [25] [26].

The oxime substitution modifies the electronic properties of the quinoline chromophore, potentially causing shifts in the absorption wavelengths compared to the parent carboxaldehyde compound [23] [27]. The chlorine substituent introduces additional electronic effects that influence the ultraviolet absorption characteristics [25] [26].

The compound demonstrates pH-dependent spectroscopic behavior, as quinoline derivatives can exist in different protonation states depending on solution conditions [24] [25]. This pH sensitivity affects both the position and intensity of absorption bands in the ultraviolet-visible spectrum [24] [25].

| Spectroscopic Method | Key Features | Reference |

|---|---|---|

| Infrared | Oxime N-O stretch, quinoline aromatics | [15] [16] |

| Nuclear Magnetic Resonance | Quinoline proton pattern, oxime signals | [18] [16] |

| Mass Spectrometry | Molecular ion at m/z 206.63 | [1] [2] [21] |

| Ultraviolet-Visible | Quinoline π-π* transitions, 270-330 nm region | [23] [25] [26] |

The synthesis of 2-Chloro-3-quinolinecarboxaldehyde oxime involves a multi-step approach that begins with the formation of the quinoline aldehyde precursor followed by subsequent oxime formation. This comprehensive review examines the various synthetic pathways, optimization strategies, and modern methodological advances that have been developed for this important heterocyclic compound.

Vilsmeier-Haack Reaction for Precursor Synthesis

The Vilsmeier-Haack reaction represents the most prevalent and efficient method for synthesizing 2-chloro-3-quinolinecarboxaldehyde, which serves as the immediate precursor for oxime formation [1] [2]. This formylation reaction employs a Vilsmeier reagent, typically generated in situ from dimethylformamide and phosphorus oxychloride, to introduce the aldehyde functionality onto the quinoline ring system.

Reaction Mechanisms and Intermediates

The Vilsmeier-Haack reaction proceeds through a well-established mechanism involving multiple discrete steps [3]. Initially, the reaction between dimethylformamide and phosphorus oxychloride generates the electrophilic Vilsmeier reagent, a chloroiminium salt (R2NCH=O⁺Cl⁻) [1]. This highly reactive intermediate serves as the key electrophile in the subsequent formylation process.

The mechanism commences with the formation of the Vilsmeier reagent through nucleophilic attack of the oxygen atom in dimethylformamide on phosphorus oxychloride, followed by chloride ion displacement [2]. The resulting chloroiminium ion then undergoes electrophilic aromatic substitution with the electron-rich quinoline substrate. The aromatic ring attacks the electrophilic carbon center of the chloroiminium ion, forming a Wheland intermediate (arenium ion) [1] [2].

For quinoline substrates, the electron density distribution significantly influences the regioselectivity of the reaction [1]. The nitrogen atom in the quinoline ring system provides electron density through resonance effects, making certain positions more susceptible to electrophilic attack. Following the formation of the arenium intermediate, deprotonation occurs to restore aromaticity, yielding the iminium salt product [2].

The final step involves hydrolytic workup, where the iminium salt intermediate is converted to the corresponding aldehyde through reaction with water [1] [2]. This hydrolysis step is crucial and must be carefully controlled to prevent side reactions, particularly the Cannizzaro reaction, which can occur under strongly basic conditions and lead to disproportionation of the aldehyde product [1].

Optimization Parameters and Yield Enhancement

Extensive research has been conducted to optimize the Vilsmeier-Haack reaction conditions for quinoline aldehyde synthesis [4] [5]. The key parameters that significantly influence reaction efficiency include temperature, reaction time, reagent ratios, and solvent selection.

Temperature Control: The optimal temperature range for quinoline formylation typically lies between 60-85°C [1] [2]. Higher temperatures accelerate the reaction rate but may also increase the formation of side products and decomposition. Studies have shown that maintaining the reaction temperature at 85°C provides an optimal balance between reaction rate and selectivity for quinoline-5-carbaldehyde synthesis [1].

Reaction Time Optimization: The duration of the Vilsmeier-Haack reaction is critical for achieving complete conversion while minimizing decomposition [1]. Standard reaction times range from 9-16 hours, although this can vary significantly depending on the substrate reactivity and reaction conditions [2]. For base-sensitive aldehydes, reducing the hydrolysis time to 3 hours helps prevent Cannizzaro disproportionation [1].

Reagent Ratio Effects: The stoichiometric ratio of dimethylformamide to phosphorus oxychloride significantly impacts both yield and selectivity [4]. The traditional 1:3 molar ratio (DMF:POCl₃) provides excellent results for most substrates [1]. However, optimization studies have demonstrated that a 1:2 ratio can enhance selectivity for certain formylation reactions, particularly in pyrrole chemistry [4].

Solvent Considerations: While many Vilsmeier-Haack reactions are conducted under neat conditions, the use of appropriate solvents can enhance reaction efficiency [1] [2]. Chloroform and dichloromethane are commonly employed solvents that provide rate enhancement while maintaining good selectivity [4]. The choice of solvent can also influence the ease of product workup and purification.

Recent advances have focused on developing more environmentally friendly approaches to the Vilsmeier-Haack reaction [6]. Ionic liquid-based Vilsmeier reagents have been developed that offer several advantages, including recyclability, reduced environmental impact, and enhanced selectivity [6]. These green chemistry approaches maintain high yields (91-98%) while providing more sustainable synthetic pathways [6].

Oxime Formation Methodologies

The conversion of 2-chloro-3-quinolinecarboxaldehyde to its corresponding oxime represents the final step in the synthetic sequence. This transformation can be accomplished through several methodological approaches, each offering distinct advantages in terms of reaction conditions, yields, and environmental impact.

Hydroxylamine-Based Synthesis

The classical approach to oxime formation involves the condensation of the quinoline aldehyde with hydroxylamine hydrochloride in the presence of a base [7] [8]. This method represents the most widely employed strategy due to its simplicity, reliability, and broad substrate scope.

Mechanism of Oxime Formation: The reaction proceeds through a nucleophilic addition-elimination mechanism [9] [10]. Initially, hydroxylamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde [11]. This nucleophilic attack leads to the formation of a tetrahedral intermediate (hemiaminal) [11]. The mechanism involves proton transfer steps that facilitate the subsequent elimination of water, ultimately yielding the oxime product [9] [10].

The reaction is typically conducted under mildly acidic conditions, which serve to activate the carbonyl group toward nucleophilic attack while protonating the leaving water molecule [11]. The pH optimization is crucial, as strongly acidic conditions can protonate the hydroxylamine nucleophile, reducing its reactivity, while strongly basic conditions may lead to side reactions [12].

Standard Reaction Conditions: The conventional procedure involves treating the quinoline aldehyde with an equimolar amount of hydroxylamine hydrochloride in the presence of sodium acetate as a base [13]. The reaction is typically conducted in aqueous ethanol or methanol at temperatures ranging from room temperature to gentle reflux (45°C) [13] [14]. Reaction times generally range from 3-6 hours, depending on the substrate reactivity and reaction temperature [13].

A representative procedure involves dissolving 2-chloro-3-quinolinecarboxaldehyde in aqueous ethanol, followed by the addition of hydroxylamine hydrochloride and sodium acetate [15]. The mixture is then heated under reflux for several hours until complete conversion is achieved, as monitored by thin-layer chromatography [13].

Yield Considerations: Standard hydroxylamine-based oxime formation typically provides yields in the range of 80-95% [7] [13]. The high yields reflect the favorable thermodynamics of oxime formation and the relatively straightforward reaction mechanism. Factors that can impact yield include the purity of starting materials, reaction temperature, and the efficiency of the workup procedure.

Catalytic Systems in Oxime Formation

Modern approaches to oxime formation have increasingly focused on the development of catalytic systems that can enhance reaction rates, improve selectivity, and operate under milder conditions [12] [11]. These catalytic methodologies offer significant advantages over traditional stoichiometric approaches.

Aniline-Based Organocatalysts: Research has demonstrated that aniline and its derivatives serve as effective organocatalysts for oxime formation [12]. The catalytic mechanism involves the formation of a transient imine intermediate between the aniline catalyst and the aldehyde substrate [12]. This intermediate activation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by hydroxylamine.

Studies have identified 1,4-diaminobenzene (para-diaminobenzene) as a superior catalyst for oxime formation at neutral pH [12]. This catalyst system enables efficient oxime formation under physiological conditions, making it particularly valuable for bioconjugation applications [12]. The catalyst demonstrates excellent performance with various aldehyde substrates, providing yields up to 98% [12].

Heterogeneous Catalytic Systems: Bismuth-based catalysts have emerged as highly effective heterogeneous catalysts for oxime formation [16] [17] [18]. Bismuth trioxide (Bi₂O₃) has been extensively studied as an environmentally benign catalyst that operates under solvent-free conditions [16] [17]. This catalytic system offers several advantages, including ease of catalyst recovery, minimal waste generation, and excellent yields.

The bismuth-catalyzed process typically involves grinding the aldehyde substrate with hydroxylamine hydrochloride in the presence of catalytic amounts of Bi₂O₃ at room temperature [16] [17]. This mechanochemical approach eliminates the need for organic solvents and significantly reduces reaction times [17] [18]. Yields consistently exceed 95% for a wide range of aldehyde substrates, including aromatic, aliphatic, and heterocyclic compounds [16] [17].

Metal-Mediated Catalysis: Transition metal complexes have also been investigated as catalysts for oxime formation [19]. These systems often provide enhanced reactivity and can operate under mild conditions. However, the use of precious metal catalysts may limit their practical applications due to cost considerations.

Solvent Effects on Reaction Efficiency

The choice of solvent significantly impacts the efficiency, rate, and selectivity of oxime formation reactions [20] [21]. Solvent effects arise from multiple factors, including dielectric properties, hydrogen bonding capabilities, and solvation of reaction intermediates.

Aqueous Systems: Water represents an ideal solvent for oxime formation due to its high dielectric constant, which effectively stabilizes the polar transition states involved in the reaction mechanism [20]. The high dielectric constant facilitates the nucleophilic attack step by stabilizing the developing charges in the transition state [20]. Additionally, water participates in hydrogen bonding networks that can stabilize reaction intermediates.

Recent studies have demonstrated the effectiveness of mineral water as a reaction medium for oxime synthesis [14]. This approach offers several advantages, including ready availability, environmental compatibility, and excellent yields. The synthesis of aryl oximes from aldehydes in mineral water at room temperature provides yields comparable to conventional organic solvent systems while offering enhanced sustainability [14].

Organic Solvent Effects: Traditional organic solvents such as ethanol, methanol, and ethyl acetate continue to be widely used for oxime formation [20]. These solvents offer good solubility for both aldehyde substrates and hydroxylamine reagents while providing moderate polarity that facilitates the reaction.

The choice between protic and aprotic solvents can significantly impact reaction rates and mechanisms [21]. Protic solvents can participate in hydrogen bonding with reaction intermediates, potentially stabilizing or destabilizing key species. Aprotic solvents typically provide different solvation environments that may favor alternative reaction pathways.

Solvent-Free Approaches: The development of solvent-free methodologies represents a significant advancement in green chemistry applications [16] [17] [18]. These approaches eliminate solvent-related waste while often providing enhanced reaction rates due to the high effective concentrations of reactants.

Grindstone chemistry, which involves mechanical grinding of reactants in the absence of solvents, has proven particularly effective for oxime formation [16] [17]. This approach typically provides excellent yields in short reaction times while minimizing environmental impact [18]. The mechanical energy input facilitates intimate mixing of reactants and can activate certain reaction pathways that are less favorable in solution.

Alternative Synthetic Approaches

While the traditional Vilsmeier-Haack/oxime formation sequence remains the predominant synthetic route, several alternative methodologies have been developed that offer unique advantages for specific applications or provide enhanced sustainability.

Green Chemistry Methodologies

The development of environmentally sustainable synthetic approaches has become increasingly important in modern organic chemistry [22] [16] [17]. Green chemistry methodologies for quinoline oxime synthesis focus on reducing environmental impact through solvent elimination, catalyst recycling, and energy efficiency improvements.

Solvent-Free Mechanochemical Synthesis: Mechanochemical approaches represent one of the most significant advances in green oxime synthesis [16] [17] [18]. These methods eliminate the need for organic solvents while often providing superior yields and reduced reaction times. The bismuth trioxide-catalyzed grinding method exemplifies this approach, providing excellent yields (>95%) for diverse aldehyde substrates under ambient conditions [16] [17].

The mechanochemical process involves simply grinding the aldehyde substrate with hydroxylamine hydrochloride and catalytic bismuth trioxide using a mortar and pestle [16] [17]. The reaction typically reaches completion within 15-30 minutes, representing a dramatic reduction in reaction time compared to conventional solution-phase methods [17] [18]. The catalyst can be easily recovered and recycled, further enhancing the environmental profile of the methodology.

Ionic Liquid Catalysis: Ionic liquid-based catalytic systems offer another green chemistry approach to oxime synthesis [23]. These systems provide recyclable catalytic media that can be reused multiple times without significant loss of activity. The ionic liquid systems typically operate under mild conditions and provide excellent yields while minimizing waste generation [23].

Aqueous Phase Synthesis: The use of water as the sole reaction medium represents an ideal green chemistry approach [14]. Water-based synthesis eliminates organic solvent waste while providing a biocompatible reaction environment. The development of catalyst systems that operate efficiently in aqueous media has enabled practical implementation of this approach [14].

Microwave-Assisted Reaction Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions while maintaining or improving yields [24] [25] [26]. The application of microwave irradiation to quinoline and oxime synthesis offers several advantages, including dramatic reductions in reaction times, enhanced yields, and improved energy efficiency.

Microwave-Enhanced Vilsmeier-Haack Reactions: The application of microwave irradiation to Vilsmeier-Haack formylation reactions has demonstrated significant improvements in both reaction rate and yield [25] [27]. Microwave irradiation enables rapid heating to optimal reaction temperatures while providing uniform energy distribution throughout the reaction mixture [25].

Studies have shown that microwave-assisted Vilsmeier-Haack reactions can be completed in minutes rather than hours [25] [28]. For example, the formylation of substituted aromatic substrates under microwave irradiation provides excellent yields in reaction times of only a few seconds to minutes [28]. The enhanced reaction rates result from the selective absorption of microwave energy by polar molecules, leading to rapid and uniform heating [28].

Microwave-Assisted Oxime Formation: Microwave irradiation also provides significant benefits for oxime formation reactions [29] [30]. The accelerated heating and enhanced molecular motion under microwave conditions facilitate the nucleophilic addition-elimination mechanism, leading to faster reaction rates and improved yields [30].

Microwave-assisted protocols typically employ shorter reaction times (≤10 minutes) while maintaining excellent yields (91-98%) [30]. The rapid heating profile achievable with microwave irradiation allows for precise temperature control and can prevent thermal decomposition of sensitive products [30].

Flow Microwave Systems: The combination of continuous flow technology with microwave heating represents an advanced approach that enables scalable synthesis with excellent process control [24] [31]. Flow microwave systems provide continuous processing capabilities while maintaining the benefits of microwave acceleration [31].

Flow Chemistry Applications

Continuous flow chemistry has revolutionized synthetic methodology by enabling precise control over reaction conditions, enhanced safety profiles, and improved scalability [32] [33] [34]. The application of flow chemistry to quinoline and oxime synthesis provides several distinct advantages over traditional batch processes.

Continuous Flow Quinoline Synthesis: Flow chemistry approaches to quinoline synthesis have demonstrated significant improvements in yield, selectivity, and throughput [32] [33]. The precise temperature and residence time control achievable in flow systems enables optimization of reaction conditions that may not be practical in batch processes [32].

Recent developments have demonstrated the synthesis of 2-methylquinoline compounds through continuous flow processes using hydrogen transfer reactions [32]. These processes employ heterogeneous catalysts and operate under green solvent conditions while avoiding the use of strong acids or oxidants [32]. The continuous nature of the process enables consistent product quality and facilitates scale-up operations [32].

Photochemical Flow Processes: The integration of photochemistry with flow technology has enabled the development of novel synthetic pathways for quinoline derivatives [33] [34]. These processes employ light-driven reactions to achieve transformations that are difficult or impossible under conventional thermal conditions [33].

A continuous photochemical process has been developed that produces quinoline derivatives through an alkene isomerization and cyclocondensation cascade [33] [34]. The use of high-power light-emitting diode lamps provides superior productivity and efficiency compared to traditional mercury lamps [33]. This flow process enables the generation of various substituted quinolines in high yields with throughputs exceeding one gram per hour [33].

Scalability and Process Intensification: Flow chemistry provides inherent advantages for process scale-up due to the linear scaling relationships and improved heat and mass transfer characteristics [32] [33]. The continuous nature of flow processes eliminates many of the challenges associated with batch scale-up, including heat removal limitations and mixing inefficiencies [32].

The scalability of flow processes has been demonstrated through multi-hour continuous operations that generate gram quantities of quinoline products [33]. These extended runs validate the robustness and reliability of the flow methodology while demonstrating its potential for larger-scale applications [33].

Purification Techniques and Quality Assessment

The successful synthesis of 2-chloro-3-quinolinecarboxaldehyde oxime requires effective purification methods and rigorous quality assessment protocols to ensure product purity and identity. The development of efficient purification strategies and analytical methods is crucial for both research applications and potential scale-up operations.

Recrystallization Methods: Recrystallization represents the most commonly employed purification technique for quinoline oxime compounds due to their typically high crystallinity and favorable solubility properties [35] [36]. The selection of appropriate solvent systems is critical for achieving high recovery yields while maintaining excellent purity.

For 2-chloro-3-quinolinecarboxaldehyde oxime, mixed solvent systems consisting of ethyl acetate and methanol have proven particularly effective [36]. The recrystallization process typically involves dissolving the crude product in hot ethyl acetate followed by gradual addition of methanol until crystallization initiates [36]. This approach provides excellent yields (85-95%) while achieving high purity levels [35].

Alternative recrystallization solvents include toluene-water mixtures and acetonitrile-water systems [37] [36] [38]. The choice of solvent system depends on the specific impurity profile and the desired crystal form of the final product [36].

Chromatographic Purification: Column chromatography provides excellent separation capabilities for quinoline oxime compounds, particularly when dealing with complex reaction mixtures or closely related structural analogs [1] [35]. Silica gel chromatography using chloroform-tetrahydrofuran-hexane solvent systems (2:1:1) has been successfully employed for quinoline aldehyde purification [1].

The development of high-performance liquid chromatography methods has enabled both analytical assessment and preparative purification of quinoline compounds [39]. Ion-pair HPLC methods using trifluoroacetic acid modifiers provide excellent separation of quinoline alkaloids and related compounds [39].

Quality Control Analytical Methods: Comprehensive analytical characterization is essential for confirming product identity and assessing purity levels [40] [41]. Multiple analytical techniques are typically employed to provide complementary information about structure, purity, and composition.

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through analysis of ¹H, ¹³C, and ¹⁵N spectra [1] [2]. The characteristic chemical shifts and coupling patterns enable unambiguous identification of the oxime functionality and quinoline ring system [13].

Infrared spectroscopy offers rapid functional group identification through characteristic absorption frequencies [7] [8]. Oxime compounds exhibit distinctive absorption bands at 3600 cm⁻¹ (O-H stretch), 1665 cm⁻¹ (C=N stretch), and 945 cm⁻¹ (N-O stretch) [7] [8].

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural elucidation [1] [2]. High-resolution mass spectrometry enables precise molecular formula determination and detection of trace impurities [42].

Advanced Analytical Techniques: Modern analytical approaches have developed highly sensitive methods for quinoline compound analysis [40] [41]. Electroanalytical methods using specialized electrodes have achieved detection limits as low as 0.48 nmol/L [41]. These methods provide excellent selectivity and can operate in complex matrices without extensive sample preparation [40].

Gas chromatography-mass spectrometry methods have been optimized for environmental and pharmaceutical analysis of quinoline compounds [42]. These methods provide excellent sensitivity with detection limits in the µg/L range while offering excellent selectivity through mass spectral identification [42].